molecular formula C14H15N3O2 B6260553 2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid CAS No. 1275566-19-2

2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid

Cat. No.: B6260553
CAS No.: 1275566-19-2
M. Wt: 257.3
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Description

2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropylpyrimidine-4-carboxylic acid with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid: shares structural similarities with other pyrimidine derivatives such as 2-isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid and 2-isopropyl-5-(ethylamino)pyrimidine-4-carboxylic acid.

    Unique Features: The presence of the phenylamino group in this compound imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and exhibit specific biological activities, making it a valuable subject of research in medicinal chemistry, material science, and biological studies.

Properties

CAS No.

1275566-19-2

Molecular Formula

C14H15N3O2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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